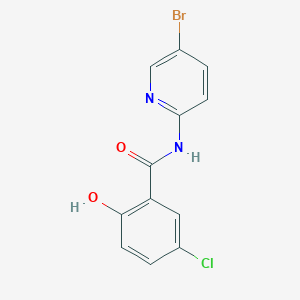![molecular formula C8H14O3 B14223942 9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI) CAS No. 545401-75-0](/img/structure/B14223942.png)
9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI) is a bicyclic organic compound with the molecular formula C8H14O3. It is characterized by a unique structure that includes an oxygen bridge and two hydroxyl groups positioned at the 2 and 6 locations on the bicyclic framework
Méthodes De Préparation
The synthesis of 9-Oxabicyclo[3.3.1]nonane-2,6-diol can be achieved through several synthetic routes. One common method involves the stereoselective bioreduction of bicyclo[3.3.1]nonane-2,6-dione . This process typically requires specific reaction conditions, including the use of biocatalysts and controlled temperature settings to ensure the desired stereochemistry is achieved. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
9-Oxabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or other reduced forms .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, research may focus on its potential therapeutic properties, such as its ability to act as an enzyme inhibitor or its role in drug development. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially inhibiting enzyme activity or altering protein function. The oxygen bridge in its structure may also play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
9-Oxabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar compounds, such as 9-Oxabicyclo[6.1.0]nonane and its stereoisomers . These compounds share a similar bicyclic framework but differ in the position and number of functional groups.
Propriétés
Numéro CAS |
545401-75-0 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(1S,2S,5S,6S)-9-oxabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m0/s1 |
Clé InChI |
SIZKKURETCQUKI-XAMCCFCMSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](CC[C@@H]([C@H]1O)O2)O |
SMILES canonique |
C1CC2C(CCC(C1O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
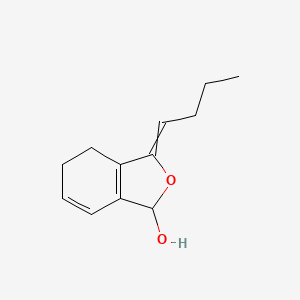
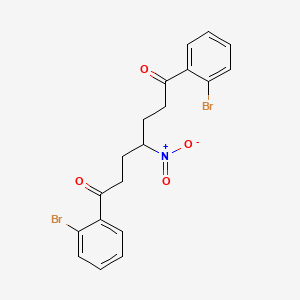
![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

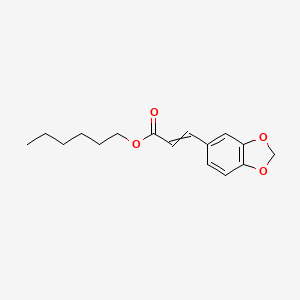
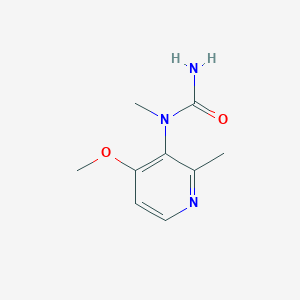

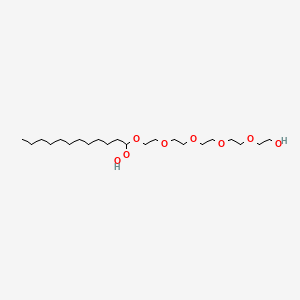
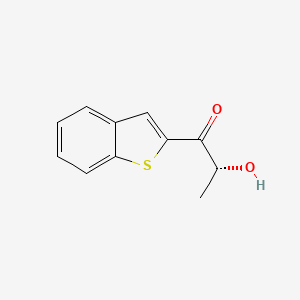
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
